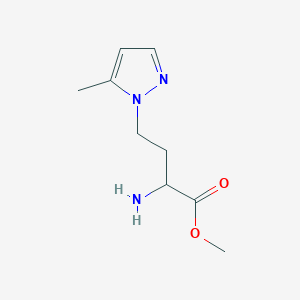

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Description

Methyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position, linked via a butanoate ester backbone to an amino group. Its synthesis typically involves multi-step reactions, including condensation and esterification, as inferred from analogous pyrazole-derived compounds .

The compound’s crystallographic properties, if studied, would likely rely on refinement programs like SHELXL for structural analysis .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C9H15N3O2/c1-7-3-5-11-12(7)6-4-8(10)9(13)14-2/h3,5,8H,4,6,10H2,1-2H3 |

InChI Key |

VDSBJPDCPNCUKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

<sup>a</sup> LogP values calculated using ChemDraw 22.0.

Key Observations

Structural Variations: The target compound differs from the thiophene-containing analogs in by replacing the thiophene moiety with a butanoate ester chain.

Physicochemical Properties: The predicted LogP (0.98) of this compound suggests moderate lipophilicity, intermediate between the more polar thiophene derivatives and simpler pyrazole esters. The higher hydrogen-bond acceptor count (4 vs. 3–5 in analogs) may enhance interactions with biological targets, though experimental validation is needed.

Bioactivity Gaps: Unlike the thiophene-based compounds in , which show anticancer and antimicrobial activity, the target compound lacks documented bioactivity.

Crystallographic and Computational Analysis

For example:

- SHELXL’s robust handling of disordered atoms and hydrogen-bond networks would be critical for resolving the compound’s flexible butanoate chain.

- ORTEP-3 could generate precise molecular diagrams to compare bond lengths and angles with related pyrazole esters.

Biological Activity

Methyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant research findings, case studies, and data tables that summarize its effects in various biological contexts.

Molecular Formula: C11H19N3O2

Molar Mass: 225.29 g/mol

CAS Number: 1340345-87-0

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole moieties. For instance, a study demonstrated that derivatives of pyrazole exhibited significant bactericidal activity against various strains of bacteria, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 μM to 50 μM, indicating promising antibacterial properties.

Anticancer Activity

Research has also indicated that methyl pyrazole derivatives can inhibit cancer cell proliferation. A study involving the evaluation of several pyrazole-based compounds showed that they effectively reduced the viability of cancer cell lines such as HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The IC50 values for these compounds were found to be in the range of 20 μM to 100 μM .

Neuropharmacological Effects

This compound has been investigated for its effects on neurocognitive functions. A compound with a similar structure was reported to act as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor (mAChR), suggesting potential applications in treating neurocognitive disorders .

Summary of Biological Activities

Case Studies

- Study on Antimicrobial Activity : A high-throughput screening identified several pyrazole derivatives with notable activity against M. tuberculosis. The study detailed the structure-activity relationship (SAR), demonstrating that modifications to the pyrazole ring significantly impacted antimicrobial efficacy .

- Evaluation of Anticancer Properties : In vitro assays showed that methyl pyrazole derivatives inhibited cell growth in HeLa and L929 cell lines. The findings suggested that these compounds could induce apoptosis, although the exact mechanism remains under investigation .

- Neuropharmacological Research : A recent study explored the modulation of mAChR by methyl pyrazole derivatives, revealing their potential in enhancing cognitive functions and possibly aiding in the treatment of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.